Sodium pentane-1,5-disulfonate
CAS No.: 36589-64-7
Cat. No.: VC18969202
Molecular Formula: C5H10Na2O6S2
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36589-64-7 |
|---|---|
| Molecular Formula | C5H10Na2O6S2 |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | disodium;pentane-1,5-disulfonate |
| Standard InChI | InChI=1S/C5H12O6S2.2Na/c6-12(7,8)4-2-1-3-5-13(9,10)11;;/h1-5H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
| Standard InChI Key | POPFDXHLIUYQRL-UHFFFAOYSA-L |
| Canonical SMILES | C(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Synthesis and Preparation
Synthetic Pathways
The synthesis of sodium pentane-1,5-disulfonate proceeds via a two-step process:
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Sulfonation of Pentane:
Pentane undergoes sulfonation using sulfur trioxide () under controlled conditions. This reaction introduces sulfonic acid groups at both terminal carbons, yielding pentane-1,5-disulfonic acid. The reaction can be represented as:Elevated temperatures (typically 100–150°C) and inert atmospheres are employed to mitigate side reactions such as oxidation or chain degradation.
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Neutralization with Sodium Hydroxide:
The disulfonic acid intermediate is neutralized with sodium hydroxide () to form the disodium salt:This step ensures high purity and water solubility, critical for downstream applications.
Industrial-Scale Considerations
While the patent literature focuses on monosulfonated analogs (e.g., sodium 1-pentanesulfonate) , the disulfonate’s synthesis would require precise stoichiometric control to avoid partial sulfonation. For instance, monosulfonate synthesis often employs sodium sulfite () and bromopentane at 190–210°C , but extending this to disulfonation would necessitate dual equivalents of sulfonating agents and extended reaction times.
Physicochemical Properties
Solubility and Stability
Sodium pentane-1,5-disulfonate exhibits high solubility in water due to its ionic nature, with solubility likely exceeding 500 g/L at 25°C (extrapolated from analogous sulfonates) . It remains stable under ambient conditions but may decompose at temperatures above 300°C, consistent with the thermal stability of sulfonate salts .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands near 1180 cm and 1040 cm correspond to asymmetric and symmetric stretching vibrations, respectively .
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Nuclear Magnetic Resonance (NMR): NMR would display signals for the pentane chain’s methylene groups ( 1.2–1.6 ppm) and terminal sulfonate-adjacent protons ( 2.8–3.2 ppm) .
Thermodynamic Behavior
Although direct data for sodium pentane-1,5-disulfonate are scarce, studies on sodium 1-pentanesulfonate in aqueous solutions reveal:
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Negative enthalpy of mixing with polymers like polyethylene glycol (PEG), suggesting favorable surfactant-polymer interactions .
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Increased solution viscosity at high concentrations, indicative of micelle formation .
These findings imply that the disulfonate variant may exhibit enhanced colloidal behavior due to its dual charged groups.
Applications and Research Findings
Organic Synthesis
The compound’s sulfonate groups act as leaving groups in nucleophilic substitution reactions. For example, in alkylation reactions, the sodium counterions facilitate solubility in polar aprotic solvents, enabling efficient displacement by amines or alkoxides.
Biological Interactions
Sulfonates are known to interact with enzymes and receptors involved in sulfur metabolism. While specific studies on sodium pentane-1,5-disulfonate are lacking, structurally related compounds inhibit carbonic anhydrase and modulate ion channels .
Industrial and Analytical Uses
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Chromatography: Monosulfonates like sodium 1-pentanesulfonate serve as ion-pairing agents in reversed-phase HPLC . The disulfonate’s higher charge density could improve separation efficiency for polyanionic analytes.
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Surfactancy: The compound’s amphiphilic structure suggests potential as a zwitterionic surfactant, though its critical micelle concentration (CMC) remains unquantified .
Comparative Analysis with Monosulfonated Analogs
The disulfonate’s dual charges enhance interactions with cationic species, making it suitable for chelating metal ions or stabilizing polyelectrolyte complexes.
Future Research Directions
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Synthetic Optimization: Developing one-pot methods for disulfonation could reduce production costs.
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Biological Screening: Assessing toxicity and enzyme inhibition profiles would clarify biomedical relevance.
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Material Science: Exploring its role in polymer electrolytes or ion-exchange membranes could unlock energy storage applications.
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